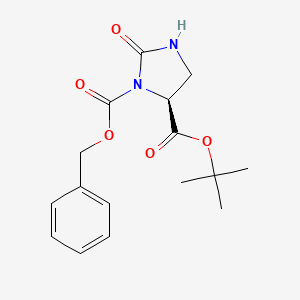

(4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

Description

(4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester is a chiral imidazolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl ester moiety. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate for peptide coupling and chiral building blocks. Its stereochemical configuration (4S) ensures enantioselectivity in reactions, making it valuable for asymmetric synthesis.

Properties

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-13(19)12-9-17-14(20)18(12)15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKFYBNKNXMIO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which suggests that this compound might interact with organoboron reagents or palladium catalysts.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions, it can be hypothesized that it might participate in carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions, it might influence the synthesis of complex organic molecules, thereby affecting various biochemical pathways.

Pharmacokinetics

The presence of the tert-butyl group might influence its pharmacokinetic properties. Tert-butyl groups are known to be cleaved under certain conditions, which could potentially affect the compound’s bioavailability.

Result of Action

If it participates in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of organic molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reagents can influence the action, efficacy, and stability of this compound. For instance, the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers can be facilitated by a catalyst known as “magic blue” under mild conditions.

Biological Activity

(4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its imidazolidine structure, which includes two nitrogen atoms and three carbon atoms. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 264.24 g/mol. The compound features a benzyloxycarbonyl (Cbz) group that serves as a protecting group for the carboxylic acid functionality during synthesis and biological interactions.

Biological Activity

Research indicates that compounds related to imidazolidine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth.

- Antimicrobial Properties : The imidazolidine framework is often associated with antimicrobial activity, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as dihydrofolate reductase, which is crucial in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study published in Hacettepe Journal of Biology and Chemistry demonstrated that derivatives of imidazolidines, including those similar to (4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid, exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Research : Research indicated that imidazolidine derivatives possess broad-spectrum antimicrobial activity. For instance, compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation for therapeutic applications .

- Enzyme Interaction Studies : A study highlighted the ability of certain imidazolidine derivatives to inhibit dihydrofolate reductase, an enzyme vital for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells, making these compounds valuable in oncology .

The biological activity of this compound is hypothesized to involve:

- Binding to Enzymes : The structural features allow it to interact with specific enzymes, inhibiting their activity.

- Cellular Uptake : The benzyloxycarbonyl group may facilitate cellular uptake, enhancing the compound's efficacy within target cells.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and two related analogs:

| Compound Name | CAS Number | Core Structure | Substituents | Primary Application |

|---|---|---|---|---|

| (4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester | N/A | Imidazolidine | Cbz group, tert-butyl ester | R&D (synthesis) |

| Tert-Butyl-(4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate | 83056-78-4 | Imidazolidine | Cbz group, tert-butyl ester, 1-methyl substitution | R&D (synthesis) |

| cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester | 957793-95-2 | Cyclobutane | Amino group, tert-butyl ester | R&D (medicinal chemistry) |

Key Observations:

- This modification may enhance stability but reduce flexibility in certain synthetic pathways compared to the non-methylated target compound .

- Cyclobutane Derivative (CAS 957793-95-2): Replacing the imidazolidine ring with a cyclobutane scaffold increases ring strain, which could enhance reactivity in ring-opening reactions. The amino group further diversifies its utility in medicinal chemistry, such as in constrained peptide mimetics .

Physicochemical and Reactivity Profiles

Solubility and Stability:

- The tert-butyl ester in all three compounds improves lipophilicity, favoring organic-phase reactions. However, the methyl-substituted analog may exhibit reduced solubility in polar solvents due to increased hydrophobicity.

- The cyclobutane derivative ’s strained ring system could lower thermal stability compared to imidazolidines, necessitating controlled storage conditions (e.g., refrigeration) .

Reactivity:

- The Cbz group in the target compound and its methylated analog is cleavable via hydrogenolysis, a critical step in deprotection during peptide synthesis. The methyl group may slightly slow this process due to steric effects .

- The amino group in the cyclobutane derivative enables nucleophilic reactions (e.g., acylation), broadening its applicability in functionalization workflows .

Q & A

Q. What are the optimal synthetic routes for preparing (4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Protection of the carboxylic acid group using a tert-butyl ester (e.g., Boc anhydride under basic conditions). (ii) Introduction of the benzyloxycarbonyl (Cbz) group via benzyl chloroformate in the presence of a base like triethylamine. (iii) Cyclization to form the 2-oxoimidazolidine ring, often using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents. Key challenges include maintaining stereochemical integrity at the 4S position, which may require chiral auxiliaries or asymmetric catalysis .

Q. How can the purity and identity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) or GC (>97% purity threshold) .

- Structural Confirmation :

- NMR : - and -NMR to confirm tert-butyl (δ ~1.4 ppm), Cbz aromatic protons (δ ~7.3–7.5 ppm), and imidazolidine carbonyl (δ ~170–175 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .

Q. What are recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester or Cbz groups. Avoid exposure to moisture or strong acids/bases, which can cleave protective groups .

Advanced Research Questions

Q. How can stereochemical integrity at the 4S position be ensured during synthesis?

- Methodological Answer :

- Use enantiomerically pure starting materials (e.g., (S)-configured amino acids) or chiral catalysts (e.g., Evans oxazolidinones) to control stereochemistry.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or optical rotation analysis. Contradictions in ee values across studies may arise from racemization during coupling steps; mitigate by optimizing reaction temperature (<0°C) and minimizing basic conditions .

Q. What are the kinetic and thermodynamic stability profiles of the tert-butyl ester under acidic/basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : The tert-butyl ester is stable under mild acids (pH >3) but cleaves rapidly in strong acids (e.g., TFA, HCl/dioxane).

- Basic Hydrolysis : Susceptible to saponification in aqueous NaOH (1–2 M, 50°C). Stability data from analogs (e.g., tert-butyl piperidine carboxylates) suggest a half-life of ~6 hours in 0.1 M NaOH at 25°C .

Q. How can this compound serve as a building block in peptide mimetic design?

- Methodological Answer :

- The imidazolidine ring mimics peptide β-turns, enabling conformational restriction in drug candidates.

- Example protocol: Deprotect the Cbz group via hydrogenolysis (H, Pd/C) and couple with amino acids using HATU/DIPEA. Recent studies show >80% coupling efficiency in model tripeptides .

Q. How to resolve contradictions in reported yields from different synthetic protocols?

- Methodological Answer :

- Yield Discrepancies : Variations (e.g., 50–85%) may arise from differences in solvent purity (anhydrous DMF vs. wet DCM) or catalyst loading (e.g., Pd/C in hydrogenation).

- Troubleshooting :

- Optimize reaction time and temperature via DoE (Design of Experiments).

- Use scavengers (e.g., polymer-bound trisamine) to remove excess reagents and improve purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.